8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid
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Overview
Description
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid is a complex organic compound belonging to the class of benzodioxins. Benzodioxins are heterocyclic compounds containing a dioxin ring fused to a benzene ring. This particular compound is characterized by its two carboxylic acid groups and its unique structural arrangement, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile. The presence of both CuI and NaHCO₃ is crucial for the reaction, as their absence significantly affects the overall conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the dioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzene and dioxin rings.
Scientific Research Applications
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3,5-dimethyl-4-isoxazolecarboxamide: A similar compound with a fluorine atom and an isoxazole ring.
(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid: Another related compound with a chlorine atom and an acetic acid group.
Uniqueness
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid is unique due to its dual carboxylic acid groups and its specific structural arrangement
Properties
CAS No. |
610275-90-6 |
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Molecular Formula |
C19H16O8 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c20-18(21)12-2-10(16-14(4-12)6-24-8-26-16)1-11-3-13(19(22)23)5-15-7-25-9-27-17(11)15/h2-5H,1,6-9H2,(H,20,21)(H,22,23) |
InChI Key |
YCTHZZOFDKVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)CC3=CC(=CC4=C3OCOC4)C(=O)O)OCO1 |
Origin of Product |
United States |
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